molecular formula C19H22ClN3O2 B12577142 Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- CAS No. 351459-64-8

Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-

Cat. No.: B12577142
CAS No.: 351459-64-8
M. Wt: 359.8 g/mol
InChI Key: CBAPYGHFSHLTJD-UHFFFAOYSA-N
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Description

Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Coupling with Benzamide: The final step involves coupling the piperazine intermediate with benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-methoxy-: Similar structure but with a methoxy group instead of a hydroxyl group.

    Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-2-hydroxy-: Similar structure but with the hydroxyl group in a different position.

Uniqueness

The presence of the hydroxyl group at the 3-position in Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These properties can influence the compound’s solubility, reactivity, and biological activity, distinguishing it from its analogs.

Properties

CAS No.

351459-64-8

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-hydroxybenzamide

InChI

InChI=1S/C19H22ClN3O2/c20-16-4-6-17(7-5-16)23-12-10-22(11-13-23)9-8-21-19(25)15-2-1-3-18(24)14-15/h1-7,14,24H,8-13H2,(H,21,25)

InChI Key

CBAPYGHFSHLTJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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